Cas no 1519919-19-7 (1-methyl-2-(pentan-3-yl)piperazine)

1-Methyl-2-(pentan-3-yl)piperazine is a substituted piperazine derivative characterized by its unique branched alkyl chain at the 2-position. This structural feature enhances its lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits favorable reactivity due to the secondary amine functionality within the piperazine ring, enabling versatile derivatization for applications in drug discovery and specialty chemistry. Its stability under standard conditions and compatibility with common organic solvents further contribute to its utility in synthetic workflows. The compound's defined stereochemistry and purity profile ensure reproducibility in research and industrial processes.
1-methyl-2-(pentan-3-yl)piperazine structure
1519919-19-7 structure
商品名:1-methyl-2-(pentan-3-yl)piperazine
CAS番号:1519919-19-7
MF:C10H22N2
メガワット:170.295082569122
CID:6104204
PubChem ID:82668362

1-methyl-2-(pentan-3-yl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-(pentan-3-yl)piperazine
    • EN300-1843767
    • 1519919-19-7
    • インチ: 1S/C10H22N2/c1-4-9(5-2)10-8-11-6-7-12(10)3/h9-11H,4-8H2,1-3H3
    • InChIKey: KZERUGWLQZSDFV-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCNCC1C(CC)CC

計算された属性

  • せいみつぶんしりょう: 170.178298710g/mol
  • どういたいしつりょう: 170.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 15.3Ų

1-methyl-2-(pentan-3-yl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1843767-0.25g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
0.25g
$1078.0 2023-09-19
Enamine
EN300-1843767-2.5g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
2.5g
$2295.0 2023-09-19
Enamine
EN300-1843767-0.1g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
0.1g
$1031.0 2023-09-19
Enamine
EN300-1843767-5.0g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
5g
$3396.0 2023-05-26
Enamine
EN300-1843767-10.0g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
10g
$5037.0 2023-05-26
Enamine
EN300-1843767-0.5g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
0.5g
$1124.0 2023-09-19
Enamine
EN300-1843767-1.0g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
1g
$1172.0 2023-05-26
Enamine
EN300-1843767-0.05g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
0.05g
$983.0 2023-09-19
Enamine
EN300-1843767-5g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
5g
$3396.0 2023-09-19
Enamine
EN300-1843767-10g
1-methyl-2-(pentan-3-yl)piperazine
1519919-19-7
10g
$5037.0 2023-09-19

1-methyl-2-(pentan-3-yl)piperazine 関連文献

1-methyl-2-(pentan-3-yl)piperazineに関する追加情報

Chemical Compound CAS No. 1519919-19-7: 1-Methyl-2-(Pentan-3-Yl)Piperazine

The chemical compound CAS No. 1519919-19-7, also known as 1-methyl-2-(pentan-3-yl)piperazine, is an organic compound with a piperazine backbone. Piperazines are six-membered rings consisting of two nitrogen atoms, and they are widely studied in various fields of chemistry due to their unique properties and potential applications. This specific compound, with its methyl and pentan-3-yl substituents, exhibits interesting structural and functional characteristics that make it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery and development. The 1-methyl group and the pentan-3-yl substituent in this compound contribute to its hydrophobicity and steric effects, which are crucial for its interactions with biological targets. Researchers have explored its potential as a building block for more complex molecules, particularly in the design of kinase inhibitors and other therapeutic agents.

The synthesis of CAS No. 1519919-19-7 involves a multi-step process that typically includes nucleophilic substitution or ring-closing reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired yield. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of production.

In terms of physical properties, this compound is characterized by its melting point, boiling point, and solubility in various solvents. These properties are essential for determining its suitability in different chemical processes. For instance, its solubility in organic solvents makes it a candidate for use in organic reactions, while its thermal stability is advantageous for high-throughput screening applications.

The application of 1-methyl-2-(pentan-3-yl)piperazine extends beyond pharmaceuticals. It has been investigated as a precursor for materials science applications, such as the synthesis of polymers or coordination compounds. Its ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensing technologies.

Recent research has also focused on the computational modeling of this compound's interactions with biological systems. Using molecular docking studies, scientists have identified potential binding sites on target proteins, providing insights into its mechanism of action. These findings have paved the way for further experimental validation and optimization of its pharmacokinetic properties.

In conclusion, CAS No. 1519919-19-7, or 1-methyl-2-(pentan-3-yl)piperazine, is a versatile compound with a wide range of potential applications. Its structural features, combined with recent advances in synthetic methods and computational modeling, make it an exciting subject for ongoing research. As new discoveries emerge, this compound is expected to play an increasingly important role in both academic and industrial settings.

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